molecular formula C2H2F4O4S2Zn B1425440 Zinc difluoromethanesulfinate CAS No. 1355729-38-2

Zinc difluoromethanesulfinate

Cat. No.: B1425440
CAS No.: 1355729-38-2
M. Wt: 295.5 g/mol
InChI Key: UGEYAPVLXKEKMP-UHFFFAOYSA-L
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Description

Zinc difluoromethanesulfinate is a reagent widely used to incorporate difluoromethyl functionality onto biologically significant structural motifs. It is used to difluoromethylate compounds such as heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids .

Mechanism of Action

Target of Action

Zinc difluoromethanesulfinate is a reagent widely used to incorporate difluoromethyl functionality onto biologically significant structural motifs . It is used to difluoromethylate compounds such as heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids . Therefore, the primary targets of this compound are these organic substrates.

Mode of Action

This compound operates via a radical process for the direct difluoromethylation of organic substrates . This method is mild, operationally simple, chemoselective, and scalable. It is compatible with a range of nitrogen-containing heteroarene substrates of varying complexity as well as select classes of conjugated p−systems and thiols .

Biochemical Pathways

The biochemical pathways affected by this compound involve the incorporation of difluoromethyl groups into diverse target molecules . This transformation is achieved through the formation of new HF2C-C bonds upon addition to heteroarenes .

Pharmacokinetics

It is known that the compound is used under mild conditions, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of this compound’s action is the successful difluoromethylation of organic substrates . This leads to the incorporation of difluoromethyl functionality onto biologically significant structural motifs .

Action Environment

The action of this compound is influenced by environmental factors. The compound offers a rapid, scalable, and operationally simple approach under air , indicating that it is stable and effective in an oxygen-rich environment.

Biochemical Analysis

Biochemical Properties

Zinc difluoromethanesulfinate is part of a zinc sulfinate toolbox developed by Phil Baran for the simple and rapid diversification of heterocycles . It is a new reagent for direct difluoromethylation of organic substrates via a radical process . This mild, operationally simple, chemoselective, and scalable difluoromethylation method is compatible with a range of nitrogen-containing heteroarene substrates of varying complexity as well as select classes of conjugated p−systems and thiols .

Cellular Effects

Disruption of cellular homeostasis often coincides with disease progression . As an essential factor in maintaining cellular equilibrium, cellular zinc has been increasingly spotlighted in the context of disease development .

Molecular Mechanism

The molecular mechanism of this compound involves the direct difluoromethylation of organic substrates via a radical process . This process is compatible with a range of nitrogen-containing heteroarene substrates of varying complexity as well as select classes of conjugated p−systems and thiols .

Temporal Effects in Laboratory Settings

It is known that the compound is used in the simple and rapid diversification of heterocycles .

Metabolic Pathways

It is known that zinc plays a crucial role in numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .

Transport and Distribution

It is known that the main localization of zinc transporters is at the cell membrane .

Subcellular Localization

It is known that zinc plays a crucial role in numerous physiological processes, and its imbalance has been linked to a variety of pathologies, including cancer .

Preparation Methods

Zinc difluoromethanesulfinate is part of a zinc sulfinate toolbox developed for the simple and rapid diversification of heterocycles. The synthetic route involves the use of zinc and difluoromethanesulfinic acid. The reaction is typically carried out under mild conditions, making it suitable for large-scale industrial production .

Chemical Reactions Analysis

Zinc difluoromethanesulfinate undergoes various types of reactions, including:

Common reagents used in these reactions include heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids. The major products formed from these reactions are difluoromethylated compounds .

Scientific Research Applications

Zinc difluoromethanesulfinate has a wide range of applications in scientific research:

    Chemistry: It is used to introduce difluoromethyl groups into various organic molecules, enhancing their chemical properties.

    Biology: It is used in the modification of biologically active molecules, potentially leading to new drug discoveries.

    Medicine: It is used in the synthesis of pharmaceutical compounds with improved efficacy and stability.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Zinc difluoromethanesulfinate is unique in its ability to introduce difluoromethyl groups under mild conditions. Similar compounds include:

This compound stands out due to its operational simplicity and excellent functional group compatibility .

Properties

IUPAC Name

zinc;difluoromethanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEYAPVLXKEKMP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)S(=O)[O-].C(F)(F)S(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F4O4S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355729-38-2
Record name 1355729-38-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc difluoromethanesulfinate
Customer
Q & A

Q1: What are the common applications of Zinc difluoromethanesulfinate in organic synthesis?

A1: this compound is primarily used as a difluoromethylating agent in organic synthesis. It serves as a convenient source of CF2H radicals under suitable reaction conditions. This property allows for the direct introduction of the CF2H group into a variety of organic molecules. For example, it has been successfully employed for the difluoromethylation of (hetero)aryl iodides [1], β-styryl halides [1], and C=N bonds [2]. Additionally, it has been used in decarboxylative difluoromethylation reactions of α,β-unsaturated carboxylic acids [3].

Q2: How does this compound facilitate the transfer of the difluoromethyl group?

A2: The mechanism by which this compound acts as a difluoromethylating agent often involves a radical pathway. In the presence of suitable catalysts, such as copper or iron complexes, and often an oxidant, this compound is believed to generate difluoromethyl radicals (CF2H•). These radicals can then react with various substrates, leading to the incorporation of the difluoromethyl group. The exact mechanism can vary depending on the specific reaction conditions and the catalyst employed.

Q3: Are there any limitations or challenges associated with the use of this compound?

A3: While this compound offers a valuable tool for difluoromethylation, there are certain limitations. The reaction often requires transition metal catalysts and specific reaction conditions to achieve optimal yields. Additionally, the substrate scope, while broad, may have limitations depending on the specific transformation. Further research continues to explore new methodologies and catalysts to expand the applicability and overcome these limitations.

Q4: What are the advantages of using this compound compared to other difluoromethylation reagents?

A4: this compound offers several advantages as a difluoromethylation reagent. It is commercially available, relatively inexpensive, and stable under ambient conditions. Additionally, it exhibits good functional group tolerance, allowing for its use in complex synthetic sequences. Compared to some other difluoromethylation reagents, this compound often requires milder reaction conditions and offers good regioselectivity in many transformations.

Q5: What are the future directions for research involving this compound?

A5: Ongoing research focuses on exploring new catalytic systems, expanding the substrate scope, and developing enantioselective difluoromethylation reactions using this compound. Additionally, efforts are underway to develop milder and more sustainable reaction conditions, potentially employing photocatalysis or electrochemistry. Investigating the application of this compound in the synthesis of complex natural products and pharmaceuticals remains a promising avenue for future research.

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